(Z)-N-metil-1-(3-fenilacriloil)indolina-2-carboxamida

Descripción general

Descripción

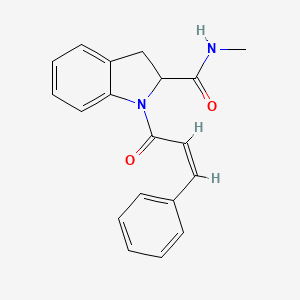

(Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide is an organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The compound also features a phenylacryloyl group and a carboxamide group, making it a molecule of interest in various fields of research due to its unique structural properties and potential biological activities.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos y química medicinal

(Z)-N-metil-1-(3-fenilacriloil)indolina-2-carboxamida: presenta propiedades prometedoras para el desarrollo de fármacos. A continuación se detallan las razones:

Potencial anticancerígeno: El andamiaje indólico ha sido una piedra angular en el diseño de fármacos anticancerígenos. Los investigadores están explorando derivados de este compuesto por sus efectos citotóxicos contra las células cancerosas. La presencia del grupo fenilacriloil aumenta su potencial como agente antitumoral .

Actividad neuroprotectora: Los derivados indólicos han mostrado efectos neuroprotectores, lo que los convierte en candidatos valiosos para el tratamiento de enfermedades neurodegenerativas. La estructura única de este compuesto podría contribuir a la neuroprotección .

Ciencia de materiales y electrónica orgánica

El núcleo indólico se presta a la ciencia de materiales y la electrónica orgánica:

Polímeros conjugados: Los investigadores están investigando polímeros basados en indoles para aplicaciones en fotovoltaica orgánica (células solares), diodos emisores de luz (LED) y transistores de efecto de campo (FET). El sistema π-conjugado en el anillo indólico facilita el transporte de carga y las propiedades ópticas .

Materiales de almacenamiento de energía: Los derivados indólicos pueden modificarse para crear materiales con capacidades de almacenamiento de energía. Estos materiales se utilizan en supercondensadores y baterías .

Química heterocíclica y síntesis

La naturaleza heterocíclica del compuesto abre emocionantes posibilidades sintéticas:

- Indolificación de Fischer en un solo paso - N-alquilación: Los investigadores han desarrollado un protocolo rápido, en un solo paso y de tres componentes para la síntesis de indoles 1,2,3-trisustituidos basado en la indolización de Fischer seguida de N-alquilación del indol. Este método permite el acceso eficiente a productos indólicos densamente sustituidos, que son bloques de construcción valiosos en la síntesis orgánica .

Actividades biológicas y farmacología

Los derivados indólicos a menudo exhiben diversas actividades biológicas:

Agentes antimicrobianos: El anillo tiazol en este compuesto contribuye a su potencial antimicrobiano. Los investigadores han explorado compuestos similares que contienen tiazol como agentes antibacterianos .

Propiedades antivirales y antifúngicas: Los derivados indólicos se han investigado por sus efectos antivirales y antifúngicos. La estructura del compuesto puede desempeñar un papel en estas actividades .

Biología química y bioconjugación

- Química bioortogonal: El andamiaje indólico puede funcionalizarse para la bioconjugación y el etiquetado selectivo de biomoléculas. Los investigadores lo utilizan en reacciones bioortogonales para estudiar procesos biológicos .

Conclusión

This compound: es un compuesto versátil con aplicaciones que abarcan el descubrimiento de fármacos, la ciencia de materiales y la química sintética. Su potencial radica en su estructura única y sus diversas actividades biológicas. Los investigadores continúan explorando sus roles multifacéticos, ¿quién sabe qué descubrimientos revolucionarios esperan? 🌟

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide typically involves the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.

Introduction of the Phenylacryloyl Group: The phenylacryloyl group can be introduced via a Friedel-Crafts acylation reaction, where the indoline core reacts with phenylacryloyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate product with methylamine under appropriate conditions.

Industrial Production Methods: Industrial production of (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of indole derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The phenyl ring and the indoline core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products:

Oxidation: Indole derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted indoline and phenylacryloyl derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.

Biology and Medicine:

Pharmacology: The compound’s potential biological activities, such as anti-inflammatory and anticancer properties, are of interest in drug discovery and development.

Biochemical Research: It can be used as a probe to study various biochemical pathways and molecular interactions.

Industry:

Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action of (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

Receptor Interaction: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling and physiological responses.

Comparación Con Compuestos Similares

Indoline-2-carboxamide Derivatives: Compounds with similar indoline cores and carboxamide groups.

Phenylacryloyl Derivatives: Molecules featuring the phenylacryloyl group.

Uniqueness:

Structural Features: The combination of the indoline core, phenylacryloyl group, and carboxamide group in (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide imparts unique chemical and biological properties.

Biological Activity: Its potential pharmacological activities, such as anti-inflammatory and anticancer effects, distinguish it from other similar compounds.

Actividad Biológica

(Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features an indoline core substituted with a phenylacryloyl group and a carboxamide functional group. This unique structure contributes to its biological activity, allowing it to interact with various biological targets.

Research indicates that (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide exhibits multiple mechanisms of action:

- Inhibition of Kinases : The compound has shown significant inhibitory effects on key kinases involved in cancer progression, such as EGFR and CDK2. These kinases are critical for cell cycle regulation and proliferation .

- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating apoptotic markers such as caspases 3, 8, and 9, as well as Bcl2 family proteins .

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in cells .

Anticancer Activity

The anticancer efficacy of (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide was evaluated against various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 1.50 | EGFR inhibition, apoptosis induction |

| A549 (Lung) | 0.95 | CDK2 inhibition |

| HeLa (Cervical) | 1.20 | Apoptosis via caspase activation |

These findings indicate that the compound exhibits potent anticancer activity across different cell types.

Enzyme Inhibition

The compound also acts as an inhibitor of several enzymes relevant to cancer metabolism:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| MAO-B | 0.51 | Competitive |

| BChE | 7.00 | Competitive |

These results highlight the dual role of the compound in targeting both cancer cell proliferation and metabolic pathways through enzyme inhibition .

Case Studies

Case Study 1 : A study conducted on MCF-7 cells demonstrated that treatment with (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was primarily attributed to the induction of apoptosis, as evidenced by increased levels of activated caspases.

Case Study 2 : In another investigation involving A549 lung cancer cells, the compound displayed a dose-dependent inhibition of cell growth. Molecular docking studies suggested strong binding affinity to CDK2, supporting its potential as a targeted therapy for lung cancer.

Propiedades

IUPAC Name |

N-methyl-1-[(Z)-3-phenylprop-2-enoyl]-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-20-19(23)17-13-15-9-5-6-10-16(15)21(17)18(22)12-11-14-7-3-2-4-8-14/h2-12,17H,13H2,1H3,(H,20,23)/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIGKSDMRNMBOZ-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.